molecular formula C11H13F2NO B12982868 2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine

2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine

Cat. No.: B12982868
M. Wt: 213.22 g/mol
InChI Key: WQDDAWXDMSXNNR-UHFFFAOYSA-N
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Description

2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,5-difluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine typically involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group, followed by cyclization to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with a five-membered ring.

    2,5-Difluorophenylpyrrolidine: Similar structure but without the methoxy group.

    4-Methoxyphenylpyrrolidine: Similar structure but without the fluorine atoms.

Uniqueness

2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine is unique due to the combined presence of both fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

2-(2,5-difluoro-4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H13F2NO/c1-15-11-6-8(12)7(5-9(11)13)10-3-2-4-14-10/h5-6,10,14H,2-4H2,1H3

InChI Key

WQDDAWXDMSXNNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C2CCCN2)F

Origin of Product

United States

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